
Neomycin B-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neomycin B-glucoside, also known as this compound, is a useful research compound. Its molecular formula is C29H56N6O18 and its molecular weight is 776.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Recent studies have revealed that neomycin B-glucoside also exhibits antiviral properties. Research indicates that topical application can enhance host resistance to viral infections, such as influenza A and Zika virus . The compound induces the expression of interferon-stimulated genes (ISGs), which play a vital role in antiviral defense.
Case Study: Antiviral Efficacy
In a study involving Mx1 congenic mice, a single dose of neomycin significantly increased survival rates following exposure to a lethal dose of influenza A virus. The protective effect was attributed to the induction of ISGs at the site of application .
Combination Therapy
This compound has been investigated for its potential in combination therapies. For instance, it has shown enhanced antimicrobial activity when used alongside mupirocin against Staphylococcus aureus strains, including methicillin-resistant variants . This combination therapy demonstrates a synergistic effect, improving treatment outcomes in murine models of nasal colonization.
Table 1: Clinical Applications of this compound
Application | Description |
---|---|
Hepatic Encephalopathy | Reduces ammonia levels by inhibiting ammonia-producing gut bacteria |
Perioperative Prophylaxis | Prevents surgical site infections during colorectal surgeries |
Antiviral Treatment | Enhances resistance to viral infections through ISG induction |
Combination Therapy | Increases efficacy against resistant bacterial strains |
Pharmacological Insights
The pharmacological profile of this compound highlights its low systemic absorption when administered orally, making it particularly useful for localized gastrointestinal infections. Its application extends beyond traditional antibiotic use into areas such as:
- Irritable Bowel Syndrome : Off-label use in treating constipation-predominant irritable bowel syndrome has been documented .
- Topical Formulations : Available as creams or ointments for localized infections, leveraging its antibacterial properties without significant systemic effects.
Research Trends and Future Directions
Current research trends focus on enhancing the efficacy and safety profiles of neomycin derivatives. Studies are exploring modifications to the glycosidic structure to improve antibacterial activity against resistant strains while minimizing nephrotoxicity associated with traditional aminoglycosides .
Table 2: Research Focus Areas
Research Area | Focus |
---|---|
Structural Modifications | Developing neomycin derivatives with improved activity |
Safety Profile | Assessing nephrotoxicity and optimizing dosing regimens |
Mechanism Elucidation | Understanding ISG induction pathways and their implications in antiviral therapy |
Eigenschaften
CAS-Nummer |
53861-54-4 |
---|---|
Molekularformel |
C29H56N6O18 |
Molekulargewicht |
776.8 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H56N6O18/c30-2-8-15(38)18(41)12(34)26(47-8)51-23-7(33)1-6(32)14(37)25(23)53-29-22(45)24(52-27-13(35)19(42)16(39)9(3-31)48-27)11(50-29)5-46-28-21(44)20(43)17(40)10(4-36)49-28/h6-29,36-45H,1-5,30-35H2/t6-,7+,8-,9+,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
InChI-Schlüssel |
RFQNNKVMXDYKTI-DNAAXGQXSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CN)O)O)N)O)O)N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@@H](O5)CN)O)O)N)O)O)N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CN)O)O)N)O)O)N |
Synonyme |
neomycin B-glucoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.